![molecular formula C11H10F3NO4S B2500025 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid CAS No. 344267-47-6](/img/structure/B2500025.png)
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid
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Description
“2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid” is a chemical compound with the molecular formula C11H10F3NO4S . It has a molecular weight of 309.26 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F3NO4S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.600±0.06 g/cm3 and a predicted boiling point of 597.0±50.0 °C . These values are predicted, meaning they are calculated using computational methods and may not reflect the actual physical properties of the compound.Scientific Research Applications
- Anti-inflammatory Agents : Researchers explore the anti-inflammatory potential of this compound. Its sulfinyl group may modulate immune responses, making it a candidate for drug development .
- Sulfinylating Agent : The sulfinyl group can serve as a versatile synthetic intermediate. Chemists use it to introduce sulfinyl moieties into other molecules, enabling the creation of diverse organic compounds .
- Pollutant Degradation : Researchers study its reactivity with environmental pollutants. The trifluoromethyl group enhances its stability, making it useful for degrading persistent organic pollutants .
- Chiral Separation : Researchers explore its use as a chiral selector in chromatography. The trifluoromethyl-anilino moiety contributes to its chiral recognition capabilities .
Medicinal Chemistry and Drug Development
Organic Synthesis
Environmental Chemistry
Analytical Chemistry
properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-20(19)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWXNNSISWSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CS(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid |
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